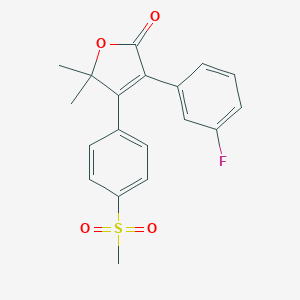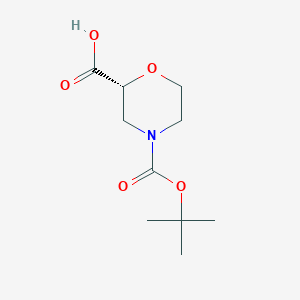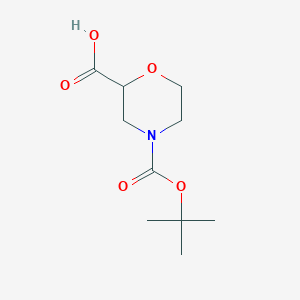![molecular formula C17H18O4 B033518 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol CAS No. 108957-72-8](/img/structure/B33518.png)
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol
Overview
Description
The compound “4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol” is also known as Pterostilbene . It has the empirical formula C16H16O3 and a molecular weight of 256.30 .
Molecular Structure Analysis
The molecular structure of “4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol” consists of a phenol group attached to a methoxy group and a dimethoxyphenyl group via an ethenyl bridge .Physical And Chemical Properties Analysis
This compound has a melting point of 82-84 °C, a predicted boiling point of 446.7±40.0 °C, and a predicted density of 1.177±0.06 g/cm3 . Its pKa is predicted to be 10.02±0.31 .Scientific Research Applications
Tautomerism and Structural Insights
The compound, along with similar structures, has been studied for its tautomerism and structural characteristics. The tautomerism in solution and solid state was determined by NMR spectroscopy, providing insights into the behavior of similar compounds under different conditions (Cornago et al., 2009).
Anticancer Potential
One of the analogues of the compound demonstrated significant anticancer properties, specifically against colon cancer. The study revealed that the compound induced apoptotic cell death through the activation of specific receptors and pathways, and inhibited tumor growth in mice (Zheng et al., 2015).
Photophysical Properties
The photophysical properties of similar diarylethenes, including absorption and fluorescence in different solvents, have been explored. These studies provide foundational knowledge that could be relevant for the development of materials and applications based on the photophysical characteristics of such compounds (Singh & Kanvah, 2001).
Lignin Model Compound Studies
The compound's analogues have been used as model compounds in studies related to the acidolysis of lignin, a key process in the understanding of lignin decomposition and potential applications in biofuel production and material science (Yokoyama & Matsumoto, 2010).
properties
IUPAC Name |
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-16(18)17(10-12)21-3/h4-11,18H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHTYBCDRGQJGN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC(=C(C=C2)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol | |
CAS RN |
108957-72-8 | |
| Record name | 3,3',5'-Tri-O-methylpiceatannol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108957728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



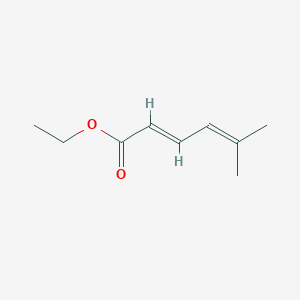
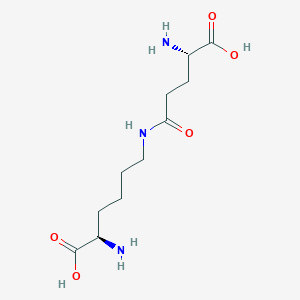
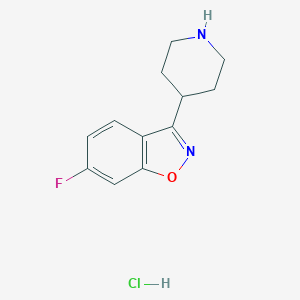
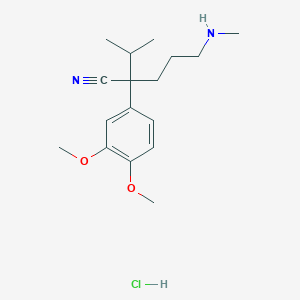

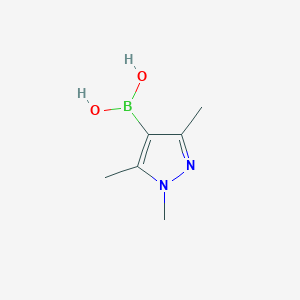
![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)



